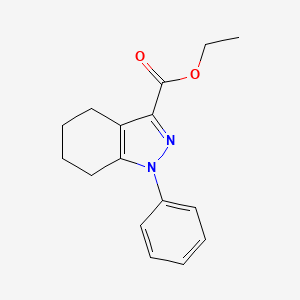

ethyl 1-phenyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

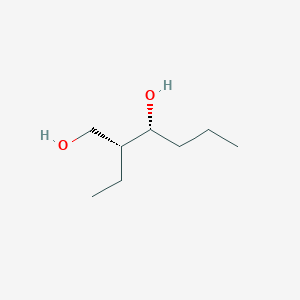

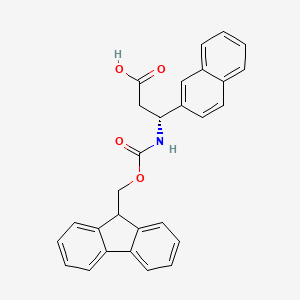

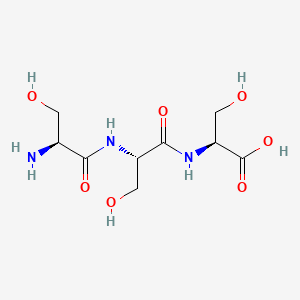

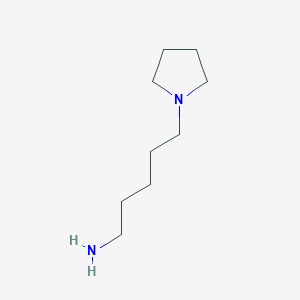

Ethyl 1-phenyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate is a chemical compound with the molecular formula C16H18N2O2 . It is a member of the indazole family, which is a group of heterocyclic aromatic organic compounds .

Molecular Structure Analysis

The molecular structure of ethyl 1-phenyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate consists of a phenyl group attached to the 1-position of a tetrahydroindazole ring, and a carboxylate ester group attached to the 3-position . The tetrahydroindazole ring is a seven-membered ring with two nitrogen atoms .Physical And Chemical Properties Analysis

Ethyl 1-phenyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate has a molecular weight of 270.33 . Other physical and chemical properties such as melting point, boiling point, and density were not available in the sources I found.Wissenschaftliche Forschungsanwendungen

Novel Compound Synthesis

- Ethyl 1-phenyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate and its derivatives are explored for their potential in synthesizing novel compounds. For instance, the synthesis of 3-(3-(1-benzyl-1H-indazol-3-yl)phenyl)acrylic acid (21) was investigated for its differentiation and proliferation effects on HL-60 cells, with or without all-trans retinoic acid (ATRA), showing promising results (郭瓊文, 2006).

Antiinflammatory Activity

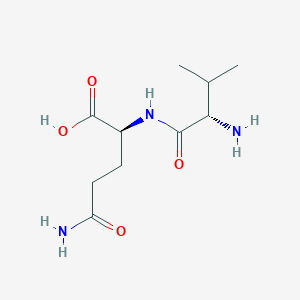

- A series of 1-aryl-4,5,6,7-tetrahydro-1H-indazole-5-carboxylic acids synthesized from ethyl 1-phenyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate were investigated for their antiinflammatory activity. The most active compound in this series was found to be 1-phenyl-4,5,6,7-tetrahydro-1H-indazole-5-carboxylic acid, showing significant efficacy in the carrageenan edema test (Nagakura et al., 1979).

General Synthesis Applications

- The compound has been used in various general synthesis applications to develop a range of novel structures. For example, it was used in a phosphine-catalyzed [4 + 2] annulation to synthesize highly functionalized tetrahydropyridines (Zhu et al., 2003). It was also part of the synthesis process of novel Hsp90 inhibitors, demonstrating its versatility in the creation of various biologically active molecules (Wang Xiao-long, 2011).

Antimicrobial Activity

- The compound was used in the synthesis of novel indazole bearing oxadiazole derivatives, and the antimicrobial activity of these synthesized compounds was extensively studied, showing promising results (Ghelani et al., 2017).

Crystal and Molecular Structure Analysis

- Ethyl 1-phenyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate has been subject to crystal and molecular structure analyses to understand its characteristics and potential applications further. This includes its use in the synthesis of important intermediates in the synthesis of the anticoagulant, apixaban (Wang et al., 2017).

Zukünftige Richtungen

Indazole compounds have shown a wide range of biological activities, suggesting that they have potential for development into therapeutic agents for various diseases . Therefore, future research could focus on exploring the medicinal properties of ethyl 1-phenyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate and related compounds.

Eigenschaften

IUPAC Name |

ethyl 1-phenyl-4,5,6,7-tetrahydroindazole-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O2/c1-2-20-16(19)15-13-10-6-7-11-14(13)18(17-15)12-8-4-3-5-9-12/h3-5,8-9H,2,6-7,10-11H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSDPYKRWVHJZGY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NN(C2=C1CCCC2)C3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

ethyl 1-phenyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.